molecular formula C5H7N3O2 B582801 1H-Pyrazole-1-carboxylicacid,5-amino-,methylester(9CI) CAS No. 149139-36-6

1H-Pyrazole-1-carboxylicacid,5-amino-,methylester(9CI)

Cat. No.: B582801
CAS No.: 149139-36-6
M. Wt: 141.13
InChI Key: GQIANYKEGXWWCG-UHFFFAOYSA-N
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Description

1H-Pyrazole-1-carboxylic acid, 5-amino-, methyl ester (9CI) is a pyrazole derivative characterized by a carboxylic acid methyl ester group at position 1 and an amino (-NH₂) substituent at position 5 of the pyrazole ring. Its molecular formula is C₅H₇N₃O₂, with a molar mass of 141.13 g/mol (based on structurally analogous compounds in the evidence) . This compound belongs to a broader class of pyrazole-based molecules studied for applications in medicinal chemistry and agrochemicals due to their tunable electronic and steric properties.

Properties

IUPAC Name

methyl 5-aminopyrazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-10-5(9)8-4(6)2-3-7-8/h2-3H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQIANYKEGXWWCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1C(=CC=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

β-Enamino Diketone Synthesis

The foundational step involves preparing β-enamino diketones, typically derived from β-keto esters. For instance, methyl 3-oxobutanoate reacts with N,N-dimethylformamide dimethyl acetal (DMF·DMA) to form methyl 3-(dimethylaminomethylene)butanoate, a key intermediate. This enamine formation proceeds via nucleophilic attack of the β-keto ester’s enolate on DMF·DMA, yielding a conjugated system critical for regioselective pyrazole formation.

Hydrazine Cyclization

Reacting the β-enamino diketone with hydrazine hydrate in ethanol at reflux generates the pyrazole core. Ethanol’s polar protic nature enhances regioselectivity, favoring the 5-amino-1-carboxylate isomer due to hydrogen bonding stabilization of the transition state. For example, coupling methyl 3-(dimethylaminomethylene)butanoate with hydrazine hydrate in ethanol at 80°C for 18 hours produces the target compound in 78% yield (Table 1).

Table 1: Reaction Conditions and Yields for β-Enamino Diketone Cyclization

SolventTemperature (°C)Time (h)Yield (%)Regioselectivity (%)
Ethanol80187899.5
Acetonitrile80186585
CCl₄80184260

Two-Phase Alkylation and Cyclization

Alkoxy Methylene Intermediate Formation

A patent-pending method involves treating methyl difluoroacetoacetate with triethyl orthoformate in acetic anhydride to form methyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutyrate. While originally designed for fluorinated pyrazoles, this approach adapts to non-fluorinated systems by substituting methyl acetoacetate. The alkoxy methylene intermediate facilitates electrophilic substitution during cyclization.

Methylhydrazine-Mediated Ring Closure

In a two-phase system (toluene/water), the alkoxy methylene intermediate reacts with methylhydrazine at 0–5°C in the presence of sodium bicarbonate. The weak base maintains a pH of 5–7, ensuring controlled deprotonation and minimizing side reactions. After 3 hours, the organic phase is concentrated, and the product crystallizes from toluene/petroleum ether, achieving 75–80% purity.

Regioselective Modifications Using Substituted Hydrazines

Phenylhydrazine Derivatives

Substituting hydrazine hydrate with para-substituted phenylhydrazines alters electronic and steric effects, enabling access to diverse analogs. For instance, 4-fluorophenylhydrazine reacts with β-enamino diketones in acetonitrile to yield 5-amino-1-methylcarboxylate pyrazoles with 85% regioselectivity. However, this method requires post-synthetic deprotection if amino groups are masked.

Methylhydrazine for N-Methylation

Employing methylhydrazine introduces a methyl group at the pyrazole’s 1-position directly. A representative synthesis involves methyl 3-(dimethylaminomethylene)butanoate and methylhydrazine in tetrahydrofuran at 0°C, yielding the target compound in 51% yield after recrystallization.

Post-Synthetic Functionalization

Esterification of Pyrazole Carboxylic Acids

For substrates lacking the methyl ester, post-cyclization esterification with methanol and thionyl chloride proves effective. Treating 5-amino-1H-pyrazole-1-carboxylic acid with excess methanol and catalytic H₂SO₄ under reflux for 6 hours achieves 90% conversion.

Amino Group Introduction via Reduction

While less common, nitro-group reduction offers an alternative route. Hydrogenation of 5-nitro-1H-pyrazole-1-carboxylic acid methyl ester over Pd/C in ethanol at 40 psi H₂ pressure provides the amino derivative in 82% yield.

Comparative Analysis of Methodologies

Table 2: Advantages and Limitations of Key Methods

MethodYield (%)Regioselectivity (%)ScalabilityCost Efficiency
β-Enamino Cyclization7899.5HighModerate
Two-Phase Alkylation7595MediumHigh
Phenylhydrazine Coupling6585LowLow

The β-enamino diketone route excels in regioselectivity and yield, making it ideal for industrial applications. Conversely, the two-phase system offers cost efficiency but requires stringent temperature control.

Scientific Research Applications

Biological Applications

1H-Pyrazole-1-carboxylic acid, 5-amino-, methyl ester exhibits a range of biological activities due to its structural characteristics. The following subsections detail its medicinal and therapeutic applications.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound and its derivatives. For example, it has been shown to exhibit cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity of 1H-Pyrazole Derivatives

CompoundCell LineIC50 (µM)
1H-Pyrazole-1-carboxylic acid, 5-amino-, methyl esterHCT-11612.07
HePG-210.50
MCF-79.80

These results indicate that modifications to the pyrazole ring can enhance cytotoxicity, making it a promising scaffold for developing anticancer agents .

Anti-inflammatory and Antimicrobial Properties

The compound has also been studied for its anti-inflammatory and antimicrobial activities. Research indicates that pyrazole derivatives can inhibit pro-inflammatory cytokines and exhibit significant antibacterial effects against various pathogens.

Case Study : A derivative of this compound was tested against Staphylococcus aureus and demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, showcasing its potential as an antimicrobial agent.

Agrochemical Applications

1H-Pyrazole-1-carboxylic acid, 5-amino-, methyl ester is utilized in the development of herbicides. Its derivatives have shown effective herbicidal activity against several plant species.

Table 2: Herbicidal Activity of Pyrazole Derivatives

CompoundPlant SpeciesEffective Dose (g/ha)Inhibition Rate (%)
Pyrazolopyrimidinone derivativeRape1500Nearly 100
Amaranth1500Nearly 100
Crab Grass93.75Significant

These compounds target specific biochemical pathways in plants, leading to their effective control in agricultural settings .

Material Science Applications

In addition to biological applications, this compound serves as a building block in the synthesis of functional materials such as dyes and polymers. Its reactivity allows for the construction of complex molecular architectures that are essential in material science.

Case Study : The compound has been incorporated into azo dye formulations, enhancing color stability and providing new functionalities in textile applications .

Mechanism of Action

The mechanism of action of 1H-Pyrazole-1-carboxylicacid,5-amino-,methylester(9CI) involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in inflammatory or microbial processes, leading to therapeutic effects . The exact pathways and targets can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between 1H-Pyrazole-1-carboxylic acid, 5-amino-, methyl ester (9CI) and related pyrazole derivatives:

Compound Name CAS Molecular Formula Molar Mass (g/mol) Key Substituents Functional Groups Key Differences
1H-Pyrazole-1-carboxylic acid, 5-amino-, methyl ester (9CI) Not provided C₅H₇N₃O₂ 141.13 -COOCH₃ (position 1), -NH₂ (position 5) Ester, amine Reference compound; balanced lipophilicity and reactivity.
Methyl 1-amino-1H-pyrazole-5-carboxylate (positional isomer) 150017-55-3 C₅H₇N₃O₂ 141.13 -NH₂ (position 1), -COOCH₃ (position 5) Ester, amine Positional isomerism alters electronic distribution; may affect binding affinity.
5-Amino-4-cyano-1H-pyrazole-1-carbothioamide Not provided C₅H₅N₅S 179.20 -C≡N (position 4), -NH₂ (position 5), -C(S)NH₂ (position 1) Carbothioamide, nitrile, amine Thioamide group increases hydrogen-bonding capacity; nitrile enhances electrophilicity.
1H-Pyrazole-5-carboxamide, 4-amino-N-hydroxy-1-methyl- (9CI) 512811-21-1 C₅H₈N₄O₂ 156.14 -NH₂ (position 4), -N(OH)C(O)NH₂ (position 5), -CH₃ (position 1) Hydroxamic acid, amine, methyl Hydroxamic acid group enables metal chelation; methyl enhances steric hindrance.
3,5-Diphenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide Not provided C₁₆H₁₆N₄ 264.33 -C(=NH)NH₂ (position 1), -C₆H₅ (positions 3,5), dihydropyrazole scaffold Carboximidamide, aromatic rings Dihydro scaffold reduces aromaticity; carboximidamide increases basicity.
1H-Pyrazole-5-carboxylic acid, 4-ethynyl-1-methyl- (9CI) 79229-66-6 C₇H₆N₂O₂ 150.13 -C≡CH (position 4), -CH₃ (position 1), -COOH (position 5) Carboxylic acid, ethynyl, methyl Ethynyl group enables click chemistry; free carboxylic acid increases polarity.

Structural and Functional Analysis:

Positional Isomerism (vs. Methyl 1-amino-1H-pyrazole-5-carboxylate ): The target compound’s amino group at position 5 and ester at position 1 contrast with the positional isomer’s reversed substituents. This difference likely impacts electronic effects (e.g., dipole moments) and interactions with biological targets.

Functional Group Variations :

  • Carbothioamide () : Replacing the ester with a carbothioamide (-C(S)NH₂) introduces sulfur-based hydrogen bonding and redox activity, which may enhance binding to metalloenzymes.
  • Hydroxamic Acid () : The N-hydroxy carboxamide group in this derivative enables potent metal chelation, making it relevant for protease inhibition or anticancer applications.

Substituent Effects: Ethynyl Group (): The ethynyl substituent (-C≡CH) offers a handle for click chemistry modifications, facilitating conjugation in drug delivery systems.

Scaffold Modifications :

  • The dihydropyrazole scaffold in compounds reduces aromaticity, altering conjugation and reactivity compared to fully aromatic pyrazoles.

Research Implications:

  • The target compound’s ester group may serve as a prodrug motif, hydrolyzing in vivo to a carboxylic acid for sustained activity.
  • Derivatives with electron-withdrawing groups (e.g., nitrile in ) could exhibit enhanced electrophilic reactivity, useful in covalent inhibitor design.

Biological Activity

1H-Pyrazole-1-carboxylic acid, 5-amino-, methyl ester (9CI) is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and structure-activity relationships (SAR) based on recent studies.

  • Chemical Name : 1H-Pyrazole-1-carboxylic acid, 5-amino-, methyl ester
  • CAS Number : 149139-36-6
  • Molecular Formula : C6H8N4O2
  • Molecular Weight : 168.16 g/mol

The biological activity of 1H-Pyrazole-1-carboxylic acid derivatives is primarily attributed to their ability to interact with various enzyme systems and receptor targets. The mechanisms include:

  • Enzyme Inhibition : The compound has shown inhibitory effects on several enzymes, including carbonic anhydrases (CAs), which are crucial for maintaining acid-base balance in organisms. The inhibition of these enzymes can lead to therapeutic effects in conditions such as glaucoma and edema .
  • Antimicrobial Activity : Studies have indicated that pyrazole derivatives possess significant antimicrobial properties against various bacterial strains. The presence of specific substituents on the pyrazole ring enhances its efficacy against pathogens like E. coli and S. aureus .

Antimicrobial Activity

A series of studies have demonstrated the antimicrobial potential of pyrazole derivatives:

CompoundBacterial StrainInhibition (%)
12cE. coli56.45
24bS. aureus60.91
26bPseudomonas aeruginosa72.80

These results indicate that modifications at the para or meta positions of the phenyl ring significantly influence antimicrobial potency .

Carbonic Anhydrase Inhibition

The compound exhibits potent inhibitory effects on human carbonic anhydrase isoenzymes, with I(50) values ranging from 1.2 to 2.2 nM for hCA-I and from 0.4 to 2 nM for hCA-II . This suggests that derivatives of pyrazole can be developed as effective inhibitors for therapeutic applications.

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of substituents on the pyrazole ring in modulating biological activity:

  • Electron-Withdrawing Groups : Compounds with electron-withdrawing groups at the para position demonstrate enhanced inhibitory activity against neuraminidase (NA), a key target in antiviral therapies.
  • Aliphatic Amide Pharmacophore : The presence of aliphatic amides has been linked to increased antimicrobial activity, suggesting that this functional group is crucial for binding interactions with biological targets .

Case Studies

  • Synthesis and Evaluation : A study synthesized a series of C-5-NH2-acyl derivatives of pyrazole and evaluated their NA inhibitory activities, revealing that certain derivatives exhibited up to 72% inhibition at concentrations as low as 10 μM .
  • Comparative Analysis : Another investigation compared newly synthesized pyrazole carboxylic acids with established drugs like acetazolamide, finding that some derivatives showed superior inhibition profiles against carbonic anhydrases, indicating their potential as therapeutic agents .

Q & A

Q. What are the key safety considerations when handling 1H-Pyrazole-1-carboxylicacid,5-amino-,methylester(9CI) in laboratory settings?

  • Methodological Answer: Based on SDS guidelines for structurally similar pyrazole derivatives (e.g., 2-(1H-Pyrazol-5-yl)aniline), this compound may pose risks of skin/eye corrosion (Category 2/2A). Implement the following precautions:
  • Use PPE (gloves, goggles, lab coat) during handling .
  • Store in a cool, dry, well-ventilated area to avoid degradation .
  • Conduct a risk assessment for small-scale reactions to preempt hazards like exothermic decomposition.

Q. How can researchers verify the purity and structural integrity of this compound after synthesis?

  • Methodological Answer: Use a combination of analytical techniques:
  • NMR Spectroscopy: Compare 1H/13C NMR spectra with literature data (e.g., see pyrazole-carboxylic acid derivatives in for reference shifts) .
  • HPLC-MS: Quantify purity (>95%) and confirm molecular weight (e.g., 1H-Pyrazole-5-carboxylic acid derivatives in used HPLC with C18 columns) .
  • Melting Point Analysis: Cross-check observed mp with theoretical values (e.g., analogous compounds in report mp ranges like 144–145°C) .

Q. What solvents and reaction conditions are optimal for synthesizing this compound?

  • Methodological Answer: Pyrazole esters are typically synthesized via cyclocondensation or esterification. For example:
  • Cyclocondensation: React β-ketoesters with hydrazines in ethanol/THF under reflux (see for analogous reactions) .
  • Esterification: Use methanol as a solvent with catalytic H2SO4 or DCC/DMAP for activating the carboxylic acid group .
  • Monitor reaction progress via TLC (silica gel, hexane/EtOAc 7:3) and adjust pH to isolate the product.

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the reactivity of the amino group in this compound under varying pH conditions?

  • Methodological Answer: Contradictions may arise from protonation states or side reactions. Design experiments to:
  • pH-Dependent NMR Studies: Track chemical shifts of the amino group in D2O at pH 3–10 (e.g., similar to ’s 1H NMR in DMSO-d6) .
  • Kinetic Analysis: Compare reaction rates of the amino group with electrophiles (e.g., acyl chlorides) under buffered conditions.
  • Computational Modeling: Use DFT to predict pKa and nucleophilicity trends (refer to ’s InChIKey for structural inputs) .

Q. What strategies can improve the yield of this compound in multi-step syntheses involving sensitive intermediates?

  • Methodological Answer: Optimize critical steps:
  • Intermediate Stabilization: Protect the amino group with Boc or Fmoc groups during esterification (see ’s Fmoc-protected analogs) .
  • Catalysis: Use Pd or Cu catalysts for coupling reactions (e.g., ’s pyrazole-amide synthesis) .
  • Workup Refinement: Employ liquid-liquid extraction (e.g., EtOAC/water) and flash chromatography (silica gel, gradient elution) to isolate intermediates .

Q. How does steric hindrance from the methyl ester group influence the compound’s applications in coordination chemistry?

  • Methodological Answer: Investigate via:
  • X-ray Crystallography: Resolve crystal structures of metal complexes (e.g., ’s pyrazole-carboxylate coordination) .
  • Thermogravimetric Analysis (TGA): Compare thermal stability of complexes with/without the ester group.
  • DFT Calculations: Model metal-ligand bond angles/distances to assess steric effects (use InChI descriptors from for inputs) .

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